[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
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Overview
Description
[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 5-butyl-1,2,4-oxadiazole moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method starts with the preparation of 5-butyl-1,2,4-oxadiazole through the cyclization of an appropriate amidoxime with a carboxylic acid derivative. The resulting oxadiazole is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenols or quinones.
Reduction: Amines or hydroxylamines.
Substitution: Biaryl compounds or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is often mediated by the formation of a boronate ester, which can be hydrolyzed under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Formylphenylboronic acid: Contains a formyl group instead of the oxadiazole moiety.
5-Butyl-1,2,4-oxadiazole: Lacks the boronic acid group but shares the oxadiazole structure.
Uniqueness
The uniqueness of [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid lies in its combination of the boronic acid group and the 5-butyl-1,2,4-oxadiazole moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[4-(5-butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-2-3-4-11-14-12(15-18-11)9-5-7-10(8-6-9)13(16)17/h5-8,16-17H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFFNSYLOHSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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